C2-Phenyl Substitution Pattern Establishes Potent hA₃AR Affinity in the Low Nanomolar Range
The C2-phenyl substituent on the PTP scaffold is a key pharmacophoric feature that drives high-affinity binding to the human A₃ adenosine receptor (hA₃AR). The Baraldi 2002 SAR study demonstrated that para-substituted C2-phenyl derivatives maintain potent hA₃AR affinity, with the steric control at the para position playing a fundamental role in receptor interaction [1]. BindingDB data for the close structural analog 5-ethyl-2-phenyl-7H-PTP (which shares the identical C2-phenyl substitution pattern with the target compound, differing only at N5 and lacking an N7-aryl substituent) confirm that the 2-phenyl PTP substructure supports potent hA₃AR binding, with a measured IC₅₀ of 6.20 nM against the human A₃ receptor expressed in HEK293 cells [2]. This same analog exhibits selectivity over the human A₁ receptor (IC₅₀ = 27 nM, 4.4-fold selective) and A₂B receptor (IC₅₀ = 100 nM, 16-fold selective) [2]. The target compound, bearing the identical 2-phenyl group, is therefore expected to retain this fundamental hA₃AR affinity, with the N7-(3-chlorophenyl) substituent providing a distinct derivatization handle for further selectivity tuning.
| Evidence Dimension | Human A₃ adenosine receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | Not directly measured; predicted to be in the low nanomolar range based on the conserved C2-phenyl pharmacophore |
| Comparator Or Baseline | 5-Ethyl-2-phenyl-7H-PTP (CHEMBL340221): hA₃ IC₅₀ = 6.20 nM; hA₁ IC₅₀ = 27 nM; hA₂B IC₅₀ = 100 nM |
| Quantified Difference | Comparator demonstrates that the 2-phenyl PTP substructure supports hA₃ affinity with 4.4-fold selectivity over hA₁ and 16-fold selectivity over hA₂B |
| Conditions | Radioligand displacement assay: [¹²⁵I]AB-MECA binding at human A₃ receptor expressed in HEK293 cells (BindingDB, curated by ChEMBL) |
Why This Matters
This establishes that the 2-phenyl PTP substructure—present in the target compound—is a validated pharmacophore for potent hA₃AR binding, making the compound a rational starting point for A₃ antagonist development rather than an untested scaffold.
- [1] Baraldi, P. G.; Cacciari, B.; Moro, S.; Spalluto, G.; Pastorin, G.; Da Ros, T.; Klotz, K.-N.; Varani, K.; Gessi, S.; Borea, P. A. Synthesis, Biological Activity, and Molecular Modeling Investigation of New Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine Derivatives as Human A₃ Adenosine Receptor Antagonists. J. Med. Chem. 2002, 45 (4), 770–780. View Source
- [2] BindingDB Entry BDBM50149118. 5-Ethyl-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (CHEMBL340221). Affinity data for human adenosine receptors A₃, A₁, A₂A, and A₂B. View Source
